molecular formula C11H12N4 B13234457 N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine

N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B13234457
M. Wt: 200.24 g/mol
InChI Key: RTCHVTAVXYKQKR-UHFFFAOYSA-N
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Description

N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS: 1702169-08-1) is a pyrimidine derivative featuring a pyridine ring at the 2-position and methyl groups at the 4-amino and 5-positions of the pyrimidine core. Its structure combines aromatic nitrogen-containing heterocycles, which often enhance binding affinity to biological targets while influencing physicochemical properties such as solubility and metabolic stability .

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

N,5-dimethyl-2-pyridin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C11H12N4/c1-8-7-14-11(15-10(8)12-2)9-5-3-4-6-13-9/h3-7H,1-2H3,(H,12,14,15)

InChI Key

RTCHVTAVXYKQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with appropriate methylating agents under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridines, where the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Alkylation Reactions

The amine group at position 4 undergoes alkylation under basic conditions. For example:
Reaction:
N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine + CH₃I → N,N,5-Trimethyl-2-(pyridin-2-yl)pyrimidin-4-amine

ParameterValue/Details
SolventDimethylformamide (DMF)
BasePotassium carbonate (K₂CO₃)
Temperature60–80°C
Yield65–78%

Alkylation is typically regioselective at the exocyclic amine, preserving the pyridine and pyrimidine rings.

Acylation Reactions

The primary amine reacts with acyl chlorides or anhydrides:
Reaction:
this compound + AcCl → N-Acetyl-N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine

ParameterValue/Details
SolventDichloromethane (DCM)
CatalystTriethylamine (Et₃N)
Reaction Time4–6 hours
Yield72–85%

Acylation enhances solubility in organic solvents, facilitating downstream modifications.

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at position 2 when activated:
Reaction:
this compound + NaNH₂ → Intermediate → Product with aryl/alkyl groups

ParameterValue/Details
ActivatorSodium amide (NaNH₂)
SolventTetrahydrofuran (THF)
Temperature−78°C to room temperature
Yield50–65%

This reaction is critical for introducing functional groups like halides or sulfonates .

Oxidation-Reduction Reactions

The pyridine moiety participates in redox processes:
Oxidation:
Pyridine ring → Pyridine N-oxide (using mCPBA)

ParameterValue/Details
Oxidizing Agent3-Chloroperoxybenzoic acid (mCPBA)
SolventChloroform (CHCl₃)
Reaction Time12 hours
Yield58–70%

N-Oxide derivatives show enhanced hydrogen-bonding capacity, useful in coordination chemistry .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to electron-deficient pyrimidine:
Reaction:
this compound + Dienophile → Fused bicyclic product

ParameterValue/Details
DienophileMaleic anhydride
SolventToluene
Temperature110°C
Yield40–55%

These reactions expand the compound’s utility in synthesizing polycyclic frameworks.

Metal Coordination

The pyridine nitrogen and amine group act as ligands for transition metals:
Example Complex:
[Pd(this compound)Cl₂]

ParameterValue/Details
Metal SaltPdCl₂
SolventMethanol
Coordination SitesPyridine N and amine N
StabilityHigh (log K = 8.2)

Such complexes are explored in catalysis and medicinal chemistry.

Hydrolysis Reactions

Controlled hydrolysis of methyl groups:
Reaction:
this compound + H₂O → N-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine

ParameterValue/Details
Acid CatalystHCl (conc.)
TemperatureReflux (100°C)
Yield80–90%

Hydrolysis enables selective deprotection for further functionalization.

Cross-Coupling Reactions

Suzuki-Miyaura coupling at halogenated derivatives:
Reaction:
5-Bromo-N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine + Arylboronic acid → Biaryl product

ParameterValue/Details
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDME/H₂O (3:1)
Yield60–75%

This method diversifies substituents for structure-activity studies .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding pyrimidine-based compounds and their applications:

Pyrimidine Derivatives as Kinase Inhibitors and Potential Therapeutic Agents:

  • A novel class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as potentially useful in the treatment of cell proliferative diseases and conditions, including cancers . These compounds may inhibit cell proliferation by inhibiting the activity of CDK4 and/or CDK6 .
  • Certain pyrimidine-based compounds have been investigated for treating proliferative cell diseases and conditions, including cancers. For example, 4-thiazol-2-pyridinylaminopyrimidines and 5-substituted-4-thiazol-pyrimidines inhibit multiple protein kinases, particularly CDKs, including CDKl/cyclin B, CDK2/cyclin E, CDK2/cyclin A, CDK4/cyclin DI, CDK7/cyclin H, and CDK9/cyclin Tl .
  • N-(pyridin-2-yl)pyrimidin-4-amine derivatives containing a sulfone group have potential use for the treatment and/or prophylaxis of hyper-proliferative disorders, virally induced infectious diseases, and/or cardiovascular diseases .

Pyrimidines as HIV-1 Inhibitors:

  • 2,4,5-Trisubstituted pyrimidine compounds have shown higher anti-HIV-1 potency and favorable resistance profiles compared to other inhibitors . These compounds exhibit extensive hydrophobic interactions and a network of backbone hydrogen bonds, making them resilient to NNRTI-resistance mutations .

Other Pyrimidine Derivatives:

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is another pyrimidine derivative with a CAS No. 152460-09-8 .
  • 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine can be synthesized through a one-pot condensation reaction .

Mechanism of Action

The mechanism of action of N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the pyridine and pyrimidine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine with structurally related compounds, focusing on substituents, molecular weight, and key properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 4-NHCH₃, 5-CH₃, 2-pyridinyl C₁₁H₁₃N₅ 215.26 g/mol High lipophilicity (clogP ~2.5); potential CNS penetration due to pyridine moiety .
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine 4-NH₂, 5-CH₃, 6-Cl, 2-pyridinyl C₁₀H₉ClN₄ 234.66 g/mol Increased polarity (Cl substituent); likely improved metabolic stability .
5-Ethyl-2,6-diphenylpyrimidin-4-amine (5c) 4-NH₂, 5-C₂H₅, 2,6-C₆H₅ C₁₈H₁₇N₃ 275.35 g/mol Higher molecular weight; phenyl groups enhance π-π stacking but reduce solubility .
2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine Thieno-pyrimidine fused ring, 2-pyridinyl C₁₁H₈N₄S 228.27 g/mol Sulfur incorporation improves aromatic interactions; moderate CYP inhibition risk .
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine Pyrrolidine substituent, 4-CH₃ C₁₀H₁₅N₃ 177.25 g/mol Reduced aromaticity; enhanced solubility due to pyrrolidine .
Receptor Binding and Enzyme Inhibition
  • A2A Receptor Antagonists: Pyrimidine analogs like N-(2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)pyrimidin-4-amine (compound 10) exhibit sub-nanomolar A2A receptor affinity (Ki = 0.22 nM) and ligand efficiency (LE = 0.51), attributed to the pyridine-pyrimidine scaffold .
  • CYP Inhibition : Methyl and pyridine substituents in This compound may lower CYP3A4 inhibition compared to analogs with polar groups (e.g., trifluoroethyl), which show >80% CYP3A4 inhibition at 10 μM .
Metabolic Stability
  • This compound likely has moderate metabolic stability in human liver microsomes (HLM), similar to compound 10 (t₁/₂ = 30–40 min in HLM). Chlorinated analogs (e.g., 6-chloro derivatives) may exhibit longer t₁/₂ due to reduced oxidative metabolism .

Key Research Findings

SAR Trends :

  • Pyridine vs. Pyrazole : Pyridine at the 2-position enhances A2A receptor binding compared to pyrazole, as seen in compound 10 (Ki = 0.22 nM) vs. compound 19 (Ki = 1.1 nM) .
  • Methyl vs. Chloro : Methyl groups improve lipophilicity and blood-brain barrier penetration, whereas chloro substituents increase metabolic stability but reduce solubility .

In Vivo Efficacy :

  • Analogs like compound 10 reversed haloperidol-induced catalepsy in rats at 10 mg/kg (i.p.), with dose-proportional exposure in plasma and brain .

Biological Activity

N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, anticancer, and potential neuroprotective effects.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₉H₂₀N₄
  • Molecular Weight : 304.39 g/mol
  • Chemical Structure : The compound features a pyrimidine ring substituted with a dimethyl group and a pyridine moiety.

1. Antimicrobial Activity

Research indicates that various pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi. Although specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy against microbial pathogens.

CompoundActivityReference
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneAntimicrobial
Oxazolo[5,4-d]pyrimidinesInhibitory against various pathogens

2. Anticancer Activity

This compound is structurally related to compounds that have demonstrated anticancer properties. For example, oxazolo[5,4-d]pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These compounds often act by inhibiting key cellular pathways involved in cancer progression.

Case Study: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of similar compounds on human cancer cell lines using the MTT assay. The results indicated that several derivatives exhibited significant cytotoxicity with half-maximal inhibitory concentrations (IC50) ranging from low micromolar to sub-micromolar levels.

CompoundCell LineIC50 (µM)Reference
3gA54915
3hMCF720

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
    • Example: Pyrazolo[3,4-d]pyrimidines have been identified as potent CDK inhibitors with applications in cancer therapy .
  • Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Potential Neuroprotective Effects

Emerging research has also pointed towards the neuroprotective potential of pyrimidine derivatives. While specific studies on this compound are sparse, similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

The antioxidant properties of related compounds suggest that this compound may mitigate oxidative stress-related damage in neuronal tissues. Theoretical studies employing Density Functional Theory (DFT) have indicated that structural modifications can enhance antioxidant activity .

Q & A

Q. How do computational methods aid in optimizing antagonist design?

  • Molecular dynamics simulations (e.g., using AMBER) model ligand-receptor interactions over 100 ns trajectories. Free energy perturbation (FEP) calculations predict binding affinity changes (<1 kcal/mol error) for substituent modifications, accelerating lead optimization .

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